4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile
Description
4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with an amino group, a prop-2-en-1-yl (allyl) group, a sulfanylidene (thione) moiety, and a nitrile group at position 3. The compound’s synthesis and structural characterization often rely on crystallographic tools like SHELXL for refinement .
Properties
IUPAC Name |
4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-2-3-10-6(9)5(4-8)12-7(10)11/h2H,1,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZSZCKVEZGVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=S)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile is a member of the thiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile can be represented as:
This compound features a thiazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
- Mechanism of Action : Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring enhances the ability to inhibit bacterial growth by disrupting cellular functions.
- Case Studies : In vitro studies have shown that derivatives of thiazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-Amino-3-(prop-2-en-1-yl)-2-sulfanylidene have demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli .
Anticancer Potential
- Mechanism : The thiazole scaffold is associated with anticancer properties due to its ability to induce apoptosis in cancer cells. Research indicates that compounds containing the thiazole structure can inhibit tumor growth through various pathways, including modulation of signaling pathways involved in cell proliferation.
- Research Findings : A study evaluating related thiazole derivatives found them effective against various cancer cell lines, with some compounds showing IC50 values lower than conventional chemotherapeutics .
Anti-inflammatory Effects
- Mechanism : The anti-inflammatory activity is attributed to the ability of thiazoles to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Evidence : Experimental models have shown that thiazole derivatives can significantly reduce inflammation markers in vivo, suggesting potential for therapeutic use in inflammatory diseases .
Data Table: Biological Activities of Thiazole Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Thiazole Derivatives
Ethyl 3-Allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- Structure : Replaces the nitrile group (‑CN) with an ester (‑COOEt).
- Impact : The ester group enhances solubility in organic solvents but reduces electrophilicity compared to the nitrile. This derivative is used as an intermediate for further functionalization .
4-Amino-N-ethyl-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- Structure : Substitutes nitrile with a carboxamide (‑CONHCH2CH3).
- Impact : The carboxamide introduces hydrogen-bonding capacity, improving bioavailability and target binding in drug design .
4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile
- Structure : Replaces allyl with a 2-methoxyphenyl group.
Antimicrobial Thiazole Derivatives
- 4-Amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile (): Incorporates a dodecyl imino chain, enhancing membrane disruption in bacteria. The allyl group in the target compound may offer milder steric effects, reducing toxicity .
- Pyrazole-Thiazole Hybrids (–16): Compounds like 5-amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile exhibit moderate antimicrobial activity. The nitrile group in the target compound may improve metabolic stability compared to ester or thioether analogs .
Key Findings and Implications
Functional Group Influence : The nitrile group in the target compound enhances electrophilicity, making it reactive toward nucleophiles, whereas carboxamide or ester analogs prioritize solubility and bioavailability.
Biological Relevance : Allyl-substituted thiazoles (e.g., ) show promise in antimicrobial applications but require optimization of substituents to balance activity and toxicity.
Structural Insights : Crystallographic data (via SHELX) confirm that allyl and aromatic substituents induce distinct conformational changes in the thiazole ring, affecting molecular interactions .
Preparation Methods
Multi-Step Synthesis via Thiazole Ring Formation
One common method involves the following steps:
Preparation of α-haloketone or α-haloester intermediate: Starting from appropriate precursors, an α-haloketone bearing the allyl side chain is synthesized.
Cyclization with thiourea or thiocyanate: The α-haloketone reacts with thiourea to form the thiazole ring through nucleophilic attack and ring closure, yielding a 2-sulfanylidene-1,3-thiazole intermediate.
Introduction of amino group: Amination at the 4-position is achieved by reaction with ammonia or amine sources under controlled conditions.
Cyanation at the 5-position: The carbonitrile group is introduced either by direct cyanation using reagents like cyanogen bromide or by using nitrile-containing precursors during ring formation.
This method allows for controlled incorporation of all substituents and is adaptable for structural modifications.
One-Pot or Multi-Component Reactions
Recent advances in heterocyclic chemistry have enabled one-pot syntheses where all components—thiourea, α-haloketone with allyl substituent, and cyanide source—are combined under optimized conditions (e.g., reflux in ethanol or acetonitrile) to afford the target compound efficiently. These methods reduce reaction times and improve yields by minimizing purification steps.
Modification of 5-Ene-4-Thiazolidinones
Although the target compound is a thiazole derivative, insights from the closely related 5-ene-4-thiazolidinones class are instructive. These compounds are synthesized by modifying the C5 position of 4-thiazolidinones, often through condensation or Knoevenagel-type reactions, which can be adapted to introduce the carbonitrile group at position 5 in the thiazole ring system. The exocyclic double bond at C5 can be functionalized to attach various substituents, including allyl groups, which parallels the substitution pattern in the compound of interest.
Reaction Conditions and Optimization
Solvent choice: Common solvents include ethanol, acetonitrile, or dimethylformamide (DMF), selected based on solubility and reaction kinetics.
Temperature control: Reflux conditions (around 78–100 °C) are typically employed to drive cyclization and substitution reactions to completion.
Reaction monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.
Purification: Chromatographic techniques such as column chromatography or recrystallization are applied to isolate the pure compound.
Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | α-Haloketone synthesis | Halogenation of allyl ketone precursors | Allyl-substituted α-haloketone formed |
| 2 | Cyclization | Reaction with thiourea, reflux in ethanol | Formation of 2-sulfanylidene thiazole ring |
| 3 | Amination | Ammonia or amine source, controlled pH | Introduction of amino group at C4 |
| 4 | Cyanation | Cyanogen bromide or nitrile source | Installation of carbonitrile at C5 |
| 5 | Purification | Chromatography or recrystallization | Isolation of pure target compound |
Research Findings and Considerations
The presence of the allyl group enhances the compound's potential for further chemical modifications and biological activity.
The sulfanylidene group at position 2 is critical for the compound’s reactivity and interaction with biological targets.
The amino and carbonitrile groups contribute to hydrogen bonding and electronic properties, influencing pharmacological profiles.
Optimization of reaction parameters such as temperature, solvent, and reaction time significantly affects yield and purity.
Analytical techniques including NMR, infrared spectroscopy, and mass spectrometry are essential for confirming the structural integrity of the synthesized compound.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile?
Methodological Answer: The synthesis typically involves heterocyclization reactions starting from thiosemicarbazides or thiourea derivatives. A common approach includes:
- Step 1 : Condensation of a thiocarbonyl precursor (e.g., thiosemicarbazide) with propargylamine to form the thiazole core.
- Step 2 : Functionalization via nucleophilic substitution or cycloaddition to introduce the allyl (prop-2-en-1-yl) and sulfanylidene groups.
- Step 3 : Cyanidation at the 5-position using KCN or trimethylsilyl cyanide under anhydrous conditions .
Critical Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from DMSO/water mixtures .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Methodological Answer:
- FT-IR and FT-Raman : Identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, S-H vibrations at ~2550 cm⁻¹) .
- NMR : Use and NMR in DMSO-d₆ or CDCl₃ to resolve allyl protons (δ 5.0–5.8 ppm) and thiazole carbons (δ 150–160 ppm) .
- X-ray Crystallography : Employ SHELXL for structure refinement. Key metrics: R-factor < 0.05, high-resolution data (d-spacing < 1.0 Å) to confirm sulfanylidene geometry and hydrogen bonding .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier orbitals (HOMO-LUMO gap) to predict reactivity. Solvent effects (e.g., polarizable continuum model) improve accuracy .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes with thiol-binding sites). Validate docking poses with MD simulations (AMBER or GROMACS) .
Data Interpretation : Correlate calculated dipole moments with experimental solubility. Discrepancies >10% suggest conformational flexibility or solvent interactions .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR band shifts)?
Methodological Answer:
- Hypothesis Testing : If NMR splitting contradicts expected symmetry, consider dynamic effects (e.g., hindered rotation of the allyl group) or tautomerism. Variable-temperature NMR (VT-NMR) can confirm rotational barriers .
- IR Anomalies : Compare experimental bands with computed spectra (DFT). Discrepancies in S-H stretches may indicate hydrogen bonding or protonation state changes .
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to resolve tautomeric forms) .
Q. What strategies optimize purification of this compound when dealing with byproducts from allyl group reactions?
Methodological Answer:
- Byproduct Identification : Use LC-MS or GC-MS to detect oligomers (e.g., Diels-Alder adducts from allyl groups).
- Chromatography : Employ silica gel columns with gradient elution (hexane → ethyl acetate). For polar byproducts, use reverse-phase C18 columns (water/acetonitrile) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to selectively precipitate the target compound .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
